molecular formula C14H29Cl B127486 1-Chlorotetradecane CAS No. 2425-54-9

1-Chlorotetradecane

Cat. No. B127486
CAS RN: 2425-54-9
M. Wt: 232.83 g/mol
InChI Key: RNHWYOLIEJIAMV-UHFFFAOYSA-N
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Description

1-Chlorotetradecane is a chlorinated alkane with a long carbon chain consisting of fourteen carbon atoms and a single chlorine atom attached to one end of the carbon chain. It is a synthetic compound that can be produced through various chemical reactions, including the reaction of methoxy hydroperoxides with ferric chloride, as described in one of the studies .

Synthesis Analysis

The synthesis of 1-chlorotetradecane has been reported to occur with a yield of about 60% when methoxy hydroperoxides, prepared from 1-alkenes by ozonization in methanol, are reacted with ferric chloride . This method provides a relatively high yield of the chlorinated alkane, indicating its efficiency and potential for scale-up in industrial applications.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-chlorotetradecane, they do provide insights into the structures of related macrocyclic and polynitrogen compounds. For example, the crystal structure of 1,5,9,13-tetraazacyclohexadecane was determined using X-ray diffraction, revealing a square planar arrangement of nitrogen atoms . Similarly, the structure of 1,1,5,5,9,9-hexachlorotritelluracyclododecane was elucidated, showing a trigonal bipyramidal geometry around the tellurium atoms . These studies highlight the importance of X-ray crystallography in determining the precise molecular geometries of complex compounds.

Chemical Reactions Analysis

The reactivity of 1-chlorotetradecane is not directly addressed in the provided papers. However, the synthesis and reactivity of various macrocyclic and polynitrogen compounds are discussed. For instance, the synthesis and characterization of cobalt(III) complexes with various tetraazacyclotetradecane derivatives are described, showcasing the ability of these macrocycles to form stable metal complexes . Additionally, the reactivity of 1,4,8,11-tetraazacyclotetradecane-5,7-dione with various electron acceptors to form charge-transfer complexes is reported, demonstrating the potential for such compounds to engage in electron transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chlorotetradecane are not detailed in the provided papers. However, the phase behavior of cyclic oligomers based on 1,10-dibromodecane is compared with that of linear high molecular weight polymers, indicating that the ring size can influence melting and isotropization temperatures . This suggests that the physical properties of chlorinated alkanes like 1-chlorotetradecane could also be influenced by their molecular structure.

Scientific Research Applications

Polymer-Rich and Polymer-Poor Phase Evaluation

1-Chlorotetradecane (CTD) has been utilized in the study of syndiotactic polystyrene (sPS) gels in binary mixtures with 1,2-dichloroethane (DCE). The research focused on using attenuated total reflectance−Fourier transform infrared spectroscopy to understand host−guest interactions in the clathrate phase, which influences the trans conformer's selectivity and CH2 wagging mode shift. This study provides an accurate method to evaluate the amount and composition of polymer-poor and polymer-rich phases in these gels (Daniel et al., 2003).

Cyclam-cored Dendrimers and Metal Complexes

1-Chlorotetradecane plays a role in the formation of acid-driven adducts in solutions of cyclam-cored dendrimers and [Ru(bpy)(CN)4]2-. This research highlighted the influence of 1,4,8,11-tetraazacyclotetradecane (cyclam) in its protonated forms towards cyanide metal complexes, contributing to the development of complex adducts that show fluorescence quenching and sensitized luminescence, demonstrating potential applications in chemical sensing and logic operations (Bergamini et al., 2004).

Versatile Photocatalytic Applications

1-Chlorotetradecane is relevant in the synthesis of one-dimensional (1D) nanostructures, which are significant in material science. These structures, due to their unique optical, structural, and electronic properties, are promising for energy storage and conversion. The synthesis and applications of 1D nanostructure-based photocatalysts, including their role in pollutant degradation, solar energy conversion, and organic synthesis, are key areas of research in this context (Xia et al., 2003).

1H NMR Quantitative Determination in Plant Study

In the field of agricultural and food chemistry, 1-chlorotetradecane has been employed in 1H NMR spectroscopy studies for the quantitative determination of photosynthetic pigments in green beans (Phaseolus vulgaris L.). This method offers a fast and detailed analysis of chlorophyll derivatives and carotenoids without prior chromatographic separation, enhancing our understanding of plant biochemistry (Valverde & This, 2008).

Safety And Hazards

1-Chlorotetradecane may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1-chlorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWYOLIEJIAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027471
Record name 1-Chlorotetradecane
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Molecular Weight

232.83 g/mol
Source PubChem
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Physical Description

Liquid
Record name Tetradecane, 1-chloro-
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Product Name

1-Chlorotetradecane

CAS RN

2425-54-9
Record name 1-Chlorotetradecane
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Record name Myristyl chloride
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Record name Tetradecane, 1-chloro-
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Record name 1-Chlorotetradecane
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Record name 1-chlorotetradecane
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Synthesis routes and methods

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) as catalyst and adjusted to a temperature of 150° C. 243 g of n-tetradecanol are introduced uniformly via the immersed tube within 4.5 h. Over the entire reaction time, gaseous hydrogen chloride in a slight excess is metered in via the immersed tube, while the water of reaction formed is removed distillatively from the reaction mixture. The performance of the reaction and workup are analogous to Example 4a. After a total reaction time of 7.5 h, the conversion based on n-tetradecanol is 99.5%.
Quantity
243 g
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reactant
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[Compound]
Name
N-n-octylalkylpyridinium chloride
Quantity
200 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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